
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C27H50IN. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound consists of a long hydrophobic octadecyl chain and a hydrophilic quaternary ammonium head, making it effective in reducing surface tension and acting as a phase transfer catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of N,N-dimethyloctadecylamine with benzyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
N,N-dimethyloctadecylamine+benzyl iodide→N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Phase Transfer Catalysis: It acts as a catalyst in phase transfer reactions, facilitating the transfer of reactants between immiscible phases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. Reactions are typically carried out in aqueous or mixed solvent systems.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Phase Transfer Catalysis: The products depend on the specific reactants involved in the phase transfer reaction.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide is primarily based on its ability to reduce surface tension and facilitate the transfer of reactants between different phases. The quaternary ammonium head interacts with polar molecules, while the long hydrophobic tail interacts with non-polar molecules, allowing for effective catalysis and stabilization of emulsions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N,N-dimethyloctadecan-1-aminium chloride
- N-Benzyl-N,N-dimethyloctadecan-1-aminium bromide
- N,N-Dimethyloctadecylamine
Uniqueness
N-Benzyl-N,N-dimethyloctadecan-1-aminium iodide is unique due to its specific iodide counterion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The iodide ion is a better leaving group in nucleophilic substitution reactions, making the compound more reactive in certain applications.
Eigenschaften
CAS-Nummer |
54575-57-4 |
|---|---|
Molekularformel |
C27H50IN |
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
benzyl-dimethyl-octadecylazanium;iodide |
InChI |
InChI=1S/C27H50N.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AWEPEDSCQSZNCM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
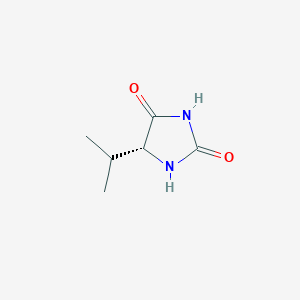



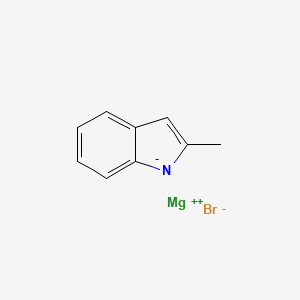
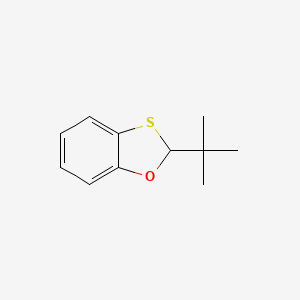
![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)
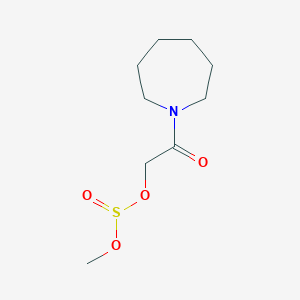
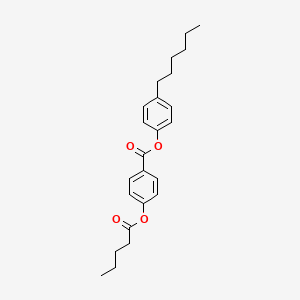

![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
